Di-n-dodecyl Phthalate-3,4,5,6-d4
Description
Contextualization of Phthalate (B1215562) Esters as Analytical Targets in Modern Chemical Science
Phthalate esters are a primary focus of modern chemical science due to their widespread distribution and potential as environmental contaminants. nih.goviwaponline.comfrontiersin.org These compounds are not chemically bound to the polymer matrix, allowing them to leach, migrate, or evaporate into the environment, leading to contamination of air, water, soil, and sediment. nih.goviwaponline.comsapub.org Consequently, they are frequently detected in various environmental samples and even in human tissues. nih.govnih.gov The constant release from numerous products makes them persistent analytical targets. nih.govsapub.org
Several phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), and Benzyl butyl phthalate (BBP), are of particular interest due to their high production volumes and detection frequencies in environmental monitoring studies. nih.govfrontiersin.orgsapub.org Their presence in everyday items such as food packaging, medical devices, toys, and cosmetics contributes to human exposure. nih.govyoutube.com The analytical challenge lies in accurately quantifying these compounds, often at trace levels, in complex matrices. This necessitates the development of sensitive and selective analytical methods.
Significance of Di-n-dodecyl Phthalate within Phthalate Ester Research Paradigms
Di-n-dodecyl phthalate (DnDP), a high-molecular-weight phthalate ester, serves as an important subject within the broader context of phthalate research. While not as commonly cited in environmental studies as DEHP or DBP, its use in specific applications and its distinct physicochemical properties make it a relevant analyte. High-molecular-weight phthalates are generally used in applications requiring high-temperature performance, such as in electrical wiring and cables.
The investigation of DnDP and other higher molecular weight phthalates is essential for a comprehensive understanding of the environmental behavior of the entire class of phthalate esters. Differences in properties like water solubility, vapor pressure, and octanol-water partition coefficient among various phthalates influence their environmental distribution and persistence. Therefore, including a range of phthalates, from low to high molecular weight, in research studies provides a more complete picture of their collective environmental impact.
Theoretical and Practical Rationale for Stable Isotope Labeling in Quantitative Chemical Analysis: Focus on Di-n-dodecyl Phthalate-3,4,5,6-d4
Quantitative chemical analysis, particularly for trace-level contaminants in complex samples, is often subject to various sources of error, including matrix effects and variability in sample preparation and instrument response. clearsynth.comnih.gov Stable isotope labeling, a technique where some atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13), offers a robust solution to these challenges. nih.govoup.com
The use of a stable isotope-labeled compound as an internal standard is a cornerstone of modern quantitative mass spectrometry. clearsynth.comtexilajournal.comaptochem.com The key principle is that the labeled internal standard is chemically identical to the analyte of interest and will therefore behave identically during sample extraction, cleanup, and chromatographic separation. aptochem.comscispace.com However, it is distinguishable by its higher mass in the mass spectrometer. clearsynth.com This allows for accurate quantification because any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, and any variation in ionization efficiency will affect both the analyte and the internal standard equally. clearsynth.comtexilajournal.com
This compound is the deuterium-labeled analog of Di-n-dodecyl Phthalate. medchemexpress.comclearsynth.com In this specific molecule, four hydrogen atoms on the phthalate ring have been replaced with deuterium atoms. This mass difference of four atomic mass units allows for its clear differentiation from the unlabeled Di-n-dodecyl Phthalate in a mass spectrometer. sigmaaldrich.com By adding a known amount of this compound to a sample at the beginning of the analytical procedure, it serves as an ideal internal standard for the quantification of Di-n-dodecyl Phthalate. clearsynth.comaptochem.com This approach significantly improves the accuracy, precision, and reliability of the analytical results. clearsynth.comtexilajournal.com
Overview of Scholarly Research Trajectories Involving this compound
The primary application of this compound in scholarly research is as an internal standard for the quantitative analysis of Di-n-dodecyl Phthalate and other phthalates in various matrices. Research trajectories utilizing this deuterated analog are predominantly in the field of environmental science and analytical chemistry.
Studies focus on:
Method Development and Validation: Developing and validating robust analytical methods, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the determination of phthalates in environmental samples such as water, soil, sediment, and biota. The use of this compound is critical for ensuring the accuracy and reliability of these methods.
Environmental Monitoring: Quantifying the levels of Di-n-dodecyl Phthalate and other phthalates in different environmental compartments to assess the extent of contamination and identify potential pollution hotspots.
Exposure Assessment: Measuring phthalate concentrations in human samples (e.g., urine, blood) to estimate human exposure levels and understand the primary routes of exposure.
The availability of high-purity deuterated standards like this compound is crucial for advancing these research areas and for generating high-quality data that can inform environmental regulations and public health policies.
Structure
2D Structure
Properties
Molecular Formula |
C32H54O4 |
|---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
didodecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3/i21D,22D,25D,26D |
InChI Key |
PUFGCEQWYLJYNJ-KHNROQILSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Di N Dodecyl Phthalate 3,4,5,6 D4
Strategies for Deuterium (B1214612) Incorporation onto the Phthalate (B1215562) Ring Structure
The synthesis of Di-n-dodecyl Phthalate-3,4,5,6-d4 is strategically approached in a two-step process: first, the synthesis of the deuterated precursor, Phthalic Anhydride-3,4,5,6-d4, followed by its esterification with n-dodecanol.
The incorporation of deuterium onto the aromatic ring is a critical step and can be achieved through various methods, most notably via catalytic hydrogen-deuterium exchange. A common and efficient method involves the direct deuteration of a suitable precursor, such as benzene (B151609) or phthalic anhydride (B1165640) itself, using a deuterium source like heavy water (D₂O) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are effective in facilitating this exchange at elevated temperatures and pressures. For instance, organic compounds can be deuterated by reacting them with heavy water in the presence of an alkali metal deuteroxide and a deuterium-reduced Adams catalyst (PtO₂).
Once Phthalic Anhydride-3,4,5,6-d4 is synthesized and purified, the subsequent step is the esterification with n-dodecanol. This reaction is typically carried out by heating the deuterated phthalic anhydride with a molar excess of n-dodecanol in the presence of an acid catalyst. The process generally involves a two-stage reaction: a rapid, non-catalyzed formation of the monoester, followed by a slower, catalyzed conversion to the diester. researchgate.net To drive the reaction to completion, the water formed during the esterification is continuously removed, often through azeotropic distillation. nih.gov
Common catalysts for this esterification include strong protic acids like sulfuric acid or p-toluenesulfonic acid, as well as titanium, zirconium, and tin-based catalysts. researchgate.netgoogle.com The reaction temperature is typically maintained in the range of 150 to 260 °C. google.com The progress of the reaction can be monitored by measuring the amount of water collected or by analyzing the acid number of the reaction mixture.
Table 1: Representative Synthetic Parameters for the Esterification of Phthalic Anhydride-d4 with n-Dodecanol
| Parameter | Value/Condition |
| Reactants | Phthalic Anhydride-3,4,5,6-d4, n-Dodecanol |
| Molar Ratio (Alcohol:Anhydride) | >2:1 |
| Catalyst | p-Toluenesulfonic acid or Tetrabutyl titanate |
| Catalyst Loading | 0.1 - 0.5% by weight of reactants |
| Reaction Temperature | 180 - 220 °C |
| Reaction Time | 4 - 8 hours |
| Water Removal | Azeotropic distillation with an inert solvent (e.g., toluene) |
Advanced Purification and Isolation Techniques for this compound Purity Assurance
Following the synthesis, the crude this compound product contains unreacted starting materials, the catalyst, and potentially monoester byproducts. A multi-step purification process is therefore essential to achieve the high purity required for analytical standards.
Initially, the reaction mixture is neutralized to remove the acidic catalyst. This is typically achieved by washing with an aqueous basic solution, such as sodium carbonate or sodium hydroxide, followed by several washes with deionized water to remove any residual salts.
Subsequent purification often involves recrystallization. Due to the long alkyl chains, Di-n-dodecyl Phthalate is a waxy solid or oily liquid at room temperature, which can make crystallization challenging. A suitable solvent system must be chosen where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Mixtures of polar and non-polar organic solvents, such as ethanol/hexane or acetone/water, can be effective for recrystallizing long-chain phthalates. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to induce the formation of pure crystals, leaving impurities in the mother liquor.
For achieving very high purity, preparative high-performance liquid chromatography (HPLC) is a powerful technique. A reversed-phase C18 column is commonly used for the separation of phthalates. The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. govst.edu The selection of the appropriate gradient allows for the separation of the desired diester from any remaining monoester and other closely related impurities.
Table 2: Exemplary Conditions for Preparative HPLC Purification
| Parameter | Condition |
| Stationary Phase | C18 silica (B1680970) gel (10-15 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 95:5 v/v) |
| Elution Mode | Gradient elution |
| Detection | UV at a suitable wavelength (e.g., 230 nm) |
| Flow Rate | Dependent on column dimensions |
Comprehensive Spectroscopic and Chromatographic Methods for Isotopic Verification and Compound Identity
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of the synthesized molecule and for verifying the location and extent of deuterium incorporation.
In the ¹H NMR spectrum of this compound, the characteristic signals corresponding to the aromatic protons (typically found in the range of 7.5-7.7 ppm for non-deuterated DNDP) will be absent. The presence of any residual proton signals in this region would indicate incomplete deuteration. The signals for the aliphatic protons of the dodecyl chains will be present and can be assigned based on their chemical shifts and coupling patterns.
The ¹³C NMR spectrum provides further confirmation of the deuteration. The carbon atoms in the aromatic ring that are bonded to deuterium (C3, C4, C5, C6) will exhibit characteristic changes. Due to the spin of the deuterium nucleus (I=1), these carbon signals will appear as triplets, and their chemical shifts will be slightly shifted upfield compared to the corresponding carbons in the non-deuterated compound. blogspot.com The C-D coupling constants (¹J_CD) are typically in the range of 20-30 Hz for aromatic carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Multiplicities for this compound
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Multiplicity (¹³C) |
| Aromatic C1, C2 | - | ~132 | Singlet |
| Aromatic C3, C6-d | Absent | ~128 | Triplet |
| Aromatic C4, C5-d | Absent | ~130 | Triplet |
| C=O | - | ~167 | Singlet |
| O-CH₂ | ~4.3 | ~68 | Singlet |
| O-CH₂-CH₂ | ~1.7 | ~32 | Singlet |
| -(CH₂)₉- | ~1.2-1.4 | ~23-30 | Singlet |
| -CH₃ | ~0.9 | ~14 | Singlet |
High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the deuterated compound and to determine the isotopic abundance with high precision. For this compound, the molecular ion peak will be shifted by +4 mass units compared to its non-labeled counterpart due to the replacement of four hydrogen atoms with deuterium.
The fragmentation pattern of long-chain dialkyl phthalates in electron ionization (EI) mass spectrometry is well-characterized. A prominent fragment ion is typically observed at m/z 149, corresponding to the protonated phthalic anhydride fragment. In the mass spectrum of this compound, this fragment ion would be expected at m/z 153. Other characteristic fragment ions result from the cleavage of the ester side chains. The precise mass measurements from HRMS allow for the confirmation of the elemental composition of the molecular ion and its fragments, providing unequivocal identification of the compound. The relative intensities of the isotopic peaks in the molecular ion cluster can be used to calculate the percentage of deuterium incorporation.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 506.4 | Molecular ion |
| [M - C₁₂H₂₅O]⁺ | 321.2 | Loss of a dodecyloxy radical |
| [C₈D₄O₃H]⁺ | 153.0 | Protonated deuterated phthalic anhydride fragment |
| [C₁₂H₂₅]⁺ | 169.2 | Dodecyl cation |
Chromatographic Techniques for Purity Assessment and Isomer Resolution
Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for assessing the purity of phthalate esters and for separating potential isomers. gcms.czrestek.comwiley.comnih.govmdpi.com The long alkyl chains of Di-n-dodecyl Phthalate require a high-temperature stable capillary column, typically with a 5% phenyl-methylpolysiloxane stationary phase.
A temperature-programmed oven is used to ensure the elution of this high-boiling-point compound. The mass spectrometer can be operated in either full-scan mode to identify any impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The presence of any isomeric impurities, which might arise from the use of branched-chain dodecanol (B89629) isomers during synthesis, can be identified by their different retention times and mass spectra. The peak purity can be assessed by examining the mass spectra across the chromatographic peak.
Table 5: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 50-600) or SIM |
| Transfer Line Temp. | 280 °C |
Advanced Analytical Methodologies Employing Di N Dodecyl Phthalate 3,4,5,6 D4 As an Internal Standard
Principles and Practical Implementations of Isotope Dilution Mass Spectrometry (IDMS) in Phthalate (B1215562) Ester Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in the quantification of chemical compounds. The fundamental principle of IDMS lies in the use of a stable, isotopically labeled version of the analyte as an internal standard. clearsynth.com In the context of phthalate ester analysis, Di-n-dodecyl Phthalate-3,4,5,6-d4 is added to a sample in a known amount before any sample preparation or analysis steps.
The key advantages of using a deuterated internal standard like this compound in IDMS are multifaceted. Since the internal standard is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and chromatographic separation. clearsynth.com This co-elution and similar behavior effectively compensate for any loss of the analyte during sample processing. Furthermore, it helps to correct for variations in instrument response and matrix effects, which are common challenges in complex samples that can suppress or enhance the analytical signal. clearsynth.commyadlm.org
Practically, the implementation of IDMS for phthalate quantification involves several steps. A precisely measured quantity of the this compound internal standard is spiked into the sample. Following extraction and any necessary cleanup procedures, the sample is analyzed by mass spectrometry. The mass spectrometer is capable of distinguishing between the native phthalate and its deuterated counterpart due to the mass difference imparted by the deuterium (B1214612) atoms. clearsynth.com The concentration of the target phthalate in the original sample is then calculated based on the ratio of the signal intensity of the native analyte to that of the known amount of the added internal standard. nih.gov This method significantly enhances the accuracy and reliability of the quantification by minimizing errors associated with sample preparation and instrumental analysis. clearsynth.comresearchgate.net
Optimized Sample Preparation Protocols Incorporating this compound
The successful application of IDMS for phthalate analysis heavily relies on robust and optimized sample preparation protocols. The incorporation of this compound at the beginning of this process is critical for accurate quantification.
The choice of extraction technique is dictated by the nature of the sample matrix.
Liquid-Liquid Extraction (LLE): This classic technique is often employed for liquid samples such as water or beverages. For instance, in the analysis of phthalates in wine, a sample is vigorously shaken with an immiscible organic solvent like isohexane. oiv.intoiv.int The phthalates, being lipophilic, partition into the organic layer, which is then collected and concentrated for analysis. nih.govoiv.int
Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for both liquid and solid samples. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). For phthalate analysis, C18 cartridges are commonly used. nih.gov The phthalates are retained on the adsorbent while other matrix components are washed away. The retained phthalates are then eluted with a small volume of an appropriate solvent. This technique not only isolates the analytes but also provides a degree of sample cleanup.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While not as commonly cited specifically for Di-n-dodecyl Phthalate, the QuEChERS methodology is a popular approach for the extraction of a wide range of analytes from various food and environmental matrices. It involves an initial extraction with an organic solvent, followed by a partitioning step using salts, and a subsequent cleanup step using dispersive solid-phase extraction (dSPE). Given its effectiveness for other phthalates, its application with this compound as an internal standard is a viable strategy.
Complex sample matrices can contain a multitude of co-extracted substances that can interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.com The use of this compound as an internal standard is a primary strategy to mitigate these effects, as it is affected in a similar manner to the native analyte. clearsynth.comnih.gov However, additional cleanup steps are often necessary to minimize these interferences and protect the analytical instrumentation.
Common cleanup techniques include the use of SPE cartridges, as mentioned earlier, which can selectively remove interfering compounds. nih.gov For example, in the analysis of milk samples, a cleanup step using disposable cartridges following C18 SPE has been shown to be effective. nih.gov It is important to note that even with the use of a deuterated internal standard, significant matrix effects can sometimes still occur, potentially leading to inaccurate results if not properly addressed. myadlm.orgresearchgate.net Therefore, careful method development and validation are crucial.
For many phthalate esters, direct analysis by gas chromatography is feasible without derivatization. However, in some instances, derivatization can be employed to improve the volatility or thermal stability of the analytes, leading to better chromatographic peak shapes and enhanced sensitivity. While the search results did not provide specific derivatization methods for Di-n-dodecyl Phthalate itself, the general principle in phthalate analysis is that if the target analytes require derivatization, the internal standard, this compound, would undergo the same derivatization process to ensure its analytical behavior mimics that of the native compounds.
Chromatographic Separation Platforms Coupled with Mass Spectrometry
The separation and detection of phthalate esters, including the use of this compound as an internal standard, are most commonly achieved by coupling a chromatographic separation technique with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS), and particularly tandem mass spectrometry (GC-MS/MS), is the gold standard for the analysis of phthalates. oiv.intoiv.intnih.govgcms.cz
Method Development and Optimization:
The development of a robust GC-MS/MS method involves the optimization of several key parameters:
Chromatographic Column: The choice of the GC column is critical for achieving good separation of the various phthalate esters from each other and from matrix interferences. Columns with different polarities, such as a non-polar RXI-5MS or a more polar RXI-17Sil MS, can be investigated to achieve the desired resolution. gcms.cz
Temperature Program: The oven temperature program is carefully optimized to ensure adequate separation of the analytes within a reasonable analysis time. A typical program involves an initial hold at a lower temperature, followed by one or more temperature ramps to a final higher temperature. oiv.int
Injector and Ion Source Parameters: The injector temperature and mode (e.g., splitless) are optimized to ensure efficient transfer of the analytes onto the column without thermal degradation. oiv.int The ion source temperature in the mass spectrometer is also optimized for efficient ionization. oiv.int
Mass Spectrometry Detection Mode: GC-MS can be operated in different modes. Full scan mode provides valuable qualitative information for unequivocal identification. gcms.cz Selected Ion Monitoring (SIM) mode offers higher sensitivity by monitoring only specific ions characteristic of the target analytes and the internal standard. oiv.intgcms.cz Multiple Reaction Monitoring (MRM) mode, available on tandem mass spectrometers, provides the highest level of selectivity and sensitivity by monitoring specific fragmentation transitions for each compound. oiv.int
The use of this compound is integral to this process. During method development, the chromatographic conditions are optimized to ensure that the deuterated standard co-elutes or has a retention time very close to the corresponding native analyte. In the mass spectrometer, specific quantification and qualifier ions are selected for both the native phthalate and this compound to ensure accurate and reliable quantification. oiv.intoiv.int
Below is an example of a data table that might be generated during the development of a GC-MS/MS method for phthalate analysis.
Table 1: Example GC-MS/MS Parameters for Phthalate Analysis
Table 2: Example MRM Transitions for Selected Phthalates and Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization
The development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is a meticulous process that relies heavily on the proper use of internal standards for achieving reliable quantification. This compound is an ideal internal standard for the determination of Di-n-dodecyl Phthalate (DNDP) due to its structural and physicochemical similarity. wuxiapptec.comresearchgate.net
Method development and optimization involve several critical steps where the internal standard is indispensable:
Sample Preparation: Phthalate analysis often requires a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to isolate the analytes from complex matrices like soil, water, or consumer products. oup.comnih.gov Adding this compound at the very beginning of this process allows for the correction of any analyte loss that may occur during extraction, evaporation, and reconstitution steps. chromatographyonline.comscioninstruments.com
Chromatographic Conditions: Optimization of the LC separation is crucial for separating the target analyte from matrix interferences. This includes selecting the appropriate column (e.g., C18, C8), mobile phase composition (typically acetonitrile (B52724) or methanol (B129727) and water), and gradient elution program. nih.govnih.gov The internal standard, this compound, will have a retention time almost identical to the native DNDP, ensuring that both compounds are subjected to the same chromatographic conditions and any run-to-run retention time shifts are accounted for.
Mass Spectrometry Conditions: The parameters for the mass spectrometer, including ionization source settings (e.g., spray voltage, gas temperature) and collision energies, are optimized to achieve the best sensitivity for both the analyte and the internal standard. nih.gov The stable isotope-labeled internal standard ensures that any fluctuations in ionization efficiency or ion suppression/enhancement from the sample matrix affect both the analyte and the standard equally, thus preserving the accuracy of the analyte/internal standard ratio. musechem.comnih.gov
The consistent response of the internal standard across all samples in an analytical batch is monitored as a key quality control parameter. tandfonline.com Significant variability in the internal standard signal can indicate problems with sample preparation or instrument performance. biopharmaservices.com
Ultra-High Performance Liquid Chromatography (UHPLC) and Comprehensive Two-Dimensional Chromatography Applications
The drive for higher throughput and greater resolving power has led to the widespread adoption of Ultra-High Performance Liquid Chromatography (UHPLC) and the development of comprehensive two-dimensional liquid chromatography (LCxLC).
UHPLC Applications: UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and significantly higher chromatographic resolution compared to traditional HPLC. thermofisher.comsielc.com This is particularly advantageous for analyzing complex samples containing multiple phthalates and their isomers. In such rapid analyses, the near-identical chromatographic behavior of this compound and its native analog is critical. The sharp, narrow peaks generated by UHPLC demand an internal standard that co-elutes perfectly to ensure accurate ratio calculations.
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC): For exceptionally complex samples, a single dimension of chromatography may be insufficient. LCxLC couples two different columns, each with a distinct separation mechanism (e.g., reversed-phase and hydrophilic interaction liquid chromatography), to achieve a vast increase in peak capacity and resolving power. chromatographyonline.comnih.govchromatographyonline.com Every fraction from the first-dimension column is systematically transferred to the second-dimension column for further separation. chromatographyonline.com In LCxLC analysis of phthalates, an internal standard like this compound would be subjected to both separation dimensions alongside the target analyte, providing comprehensive correction for losses and variability throughout the entire analytical process. This ensures reliable quantification even in the most challenging matrices. scielo.br While GCxGC has been applied to phthalate analysis, the principles of using an internal standard for robust quantification remain the same for LCxLC. nih.gov
Mass Spectrometric Detection and Precise Quantification Strategies
The use of this compound as an internal standard is intrinsically linked to mass spectrometric detection, which provides the selectivity and sensitivity required for trace-level quantification. Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on measuring the ratio of the natural analyte to its isotopically labeled analog. epa.govnih.gov
Role of High-Resolution Mass Spectrometry (HRMS) in Definitive Identification and Quantification
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, offers significant advantages for both identification and quantification. selectscience.net HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of an ion's elemental formula. nih.gov This capability provides unambiguous confirmation of the analyte's identity, distinguishing it from other co-eluting compounds with the same nominal mass.
When used with this compound, HRMS enables a powerful form of isotope dilution quantification. acs.orgnih.gov Instead of monitoring MRM transitions, the instrument measures the full scan spectra at high resolution. The data processing system can then extract highly specific ion chromatograms for both the native analyte and the deuterated standard based on their precise mass-to-charge ratios. The high resolving power separates the isotopic clusters of the analyte and standard from nearly all matrix interferences, leading to exceptionally clean signals and highly accurate and precise ratio measurements.
Algorithmic Approaches for Data Processing and Isotopic Ratio Calculation in Quantification
Modern analytical workflows rely on sophisticated software algorithms to process the vast amount of data generated by LC-MS/MS and LC-HRMS instruments. youtube.com In methods using this compound, these algorithms perform several key functions:
Peak Integration: The software automatically detects and integrates the chromatographic peaks for the pre-defined MRM transitions or exact masses of the native analyte and the internal standard.
Ratio Calculation: For each sample, the algorithm calculates the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area). scioninstruments.com
Calibration Curve Generation: Using the calibration standards, the software constructs a calibration curve by plotting the peak area ratios against the known concentrations of the analyte. A linear regression model is typically applied. youtube.com
Concentration Calculation: The concentration of the analyte in unknown samples is then calculated by interpolating their measured peak area ratios onto the calibration curve.
For isotope dilution, the core principle is the direct comparison between the signal from the sample analyte and the signal from the known amount of added isotopic standard. youtube.com The instrument's data system measures the altered isotope ratios, and specific equations are used to calculate the final concentration, providing a high degree of accuracy. epa.gov
Rigorous Method Validation and Quality Assurance in Analytical Methodologies
A method employing this compound as an internal standard must undergo rigorous validation to ensure it is fit for purpose. nih.gov Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the intended application. The internal standard plays a crucial role in assessing and meeting the acceptance criteria for several key validation parameters. nih.govrsc.org
Assessment of Analytical Accuracy, Precision, and Linearity
The primary role of an internal standard like DnDP-d4 is to ensure the accuracy and precision of an analytical method. Accuracy, often evaluated through recovery studies in spiked samples, demonstrates the method's ability to measure the true concentration of an analyte. Precision, typically expressed as the relative standard deviation (RSD), reflects the repeatability and reproducibility of the measurements. Linearity indicates that the instrumental response is proportional to the analyte concentration over a specific range.
In a study focused on quantifying 16 phthalate esters in edible vegetable oils, the use of a mixture of deuterated internal standards, including DnDP-d4, was crucial for method validation. The method demonstrated excellent linearity for all target analytes, with correlation coefficients (r²) exceeding 0.99 for calibration curves ranging from 10 to 500 nanograms per milliliter (ng/mL). The accuracy of the method was confirmed with satisfactory recovery rates, which fell between 81.0% and 118.0% for the targeted phthalates when spiked at three different concentration levels (50, 100, and 200 ng/g). The precision was also high, with relative standard deviations (RSDs) below 15% for all analytes.
Another methodology developed for the analysis of phthalates in beverages also reported strong performance metrics using a suite of deuterated internal standards. This method achieved correlation coefficients greater than 0.99, indicating excellent linearity. The recoveries for the phthalates ranged from 85.7% to 113.2%, with RSDs for intra-day and inter-day precision being below 10%, showcasing the high accuracy and reproducibility afforded by the internal standardization approach.
The following table summarizes the performance characteristics of an analytical method for phthalates in edible oils using DnDP-d4 as part of the internal standard mixture.
Table 1: Method Performance for Phthalate Analysis in Edible Oils
| Parameter | Performance Metric | Result |
|---|---|---|
| Linearity | Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Recovery Range | 81.0% - 118.0% |
| Precision | Relative Standard Deviation (RSD) | < 15% |
Determination of Limits of Detection (LOD) and Quantification (LOQ) in Diverse Matrices
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The use of DnDP-d4 as an internal standard contributes to achieving low detection and quantification limits by minimizing the impact of matrix effects and instrumental variability.
For the analysis of phthalates in edible vegetable oils, the method's LODs ranged from 0.3 to 15 nanograms per gram (ng/g), and the LOQs were between 1.0 and 50 ng/g. These low limits are essential for monitoring phthalate contamination in food products to ensure compliance with regulatory standards.
In the context of environmental monitoring, a method for analyzing phthalates in sludge samples reported LODs ranging from 0.003 to 0.088 micrograms per gram (µg/g) and LOQs from 0.010 to 0.293 µg/g. The utilization of deuterated internal standards was key to attaining this level of sensitivity in such a complex matrix. Similarly, a study on phthalates in landfill leachate, a particularly challenging environmental matrix, achieved LODs between 0.005 and 0.2 micrograms per liter (µg/L) and LOQs from 0.015 to 0.6 µg/L.
The table below presents the LOD and LOQ values achieved in various matrices using methods that employ DnDP-d4 or other deuterated phthalates as internal standards.
Table 2: LODs and LOQs for Phthalate Analysis in Various Matrices
| Matrix | Analyte Group | LOD Range | LOQ Range |
|---|---|---|---|
| Edible Vegetable Oils | 16 Phthalate Esters | 0.3 - 15 ng/g | 1.0 - 50 ng/g |
| Sludge | Phthalate Esters | 0.003 - 0.088 µg/g | 0.010 - 0.293 µg/g |
| Landfill Leachate | Phthalate Esters | 0.005 - 0.2 µg/L | 0.015 - 0.6 µg/L |
Participation in Inter-laboratory Method Validation and Harmonization Initiatives
Inter-laboratory studies and method harmonization are vital for ensuring that analytical results are comparable and reliable across different laboratories. The use of common, well-characterized internal standards like DnDP-d4 is a fundamental requirement for such initiatives. These studies help to validate analytical methods on a broader scale and establish consensus on best practices.
While specific large-scale inter-laboratory validation initiatives focusing solely on DnDP-d4 are not extensively documented in readily available literature, the principles of its use are embedded in standardized methods. For instance, methods developed by regulatory bodies and standards organizations for the analysis of phthalates often recommend the use of isotopically labeled internal standards to ensure the quality and comparability of data. The consistent performance of methods employing DnDP-d4, as demonstrated in single-laboratory validations across diverse matrices, underscores its suitability for broader, harmonized approaches. The successful application in varied and complex samples like edible oils, beverages, and environmental sludge provides a strong foundation for its inclusion in proficiency testing schemes and the development of standardized operating procedures that can be adopted by multiple laboratories. The goal of these wider efforts is to achieve a state of methodological harmony, where results are interchangeable and reliable, regardless of the testing facility.
Applications of Di N Dodecyl Phthalate 3,4,5,6 D4 in Environmental Research Methodologies
Methodological Frameworks for Environmental Occurrence and Distribution Studies of Phthalate (B1215562) Esters
The study of the occurrence and distribution of phthalate esters in the environment requires robust analytical methodologies to detect and quantify these compounds in various environmental compartments. flemingcollege.caresearchgate.net Di-n-dodecyl Phthalate-3,4,5,6-d4 is an invaluable tool in these studies, employed as an internal standard to enhance the precision of analytical measurements. medchemexpress.com
The analysis of phthalates in water matrices, including surface water, groundwater, and wastewater, often involves several key steps: sample collection, extraction, and instrumental analysis. mdpi.comnih.gov
Sample Preparation and Extraction: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for extracting phthalates from water samples. mdpi.comoup.com In these methods, a known amount of this compound is added to the sample before extraction. This "spiking" allows for the quantification of the native analyte by comparing its instrumental response to that of the deuterated standard, which is assumed to behave identically during the extraction and cleanup processes. nih.gov For instance, in the analysis of bottled water, SPE has been effectively used for the concentration of phthalate traces. nih.gov
Instrumental Analysis: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and quantification of phthalates. mdpi.comrestek.com The use of GC-MS allows for high resolution and sensitivity. mdpi.com In many cases, tandem mass spectrometry (GC-MS/MS) is employed to further enhance selectivity and reduce matrix interference. nih.gov High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry detection is another common analytical approach. oup.comcdc.gov The deuterated standard provides a stable reference point for retention time and peak area, improving the accuracy of quantification.
A study on the U-Tapao canal in Thailand detected di-n-butyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), and diisononyl phthalate (DiNP) in surface water samples using GC-MS. nih.gov The total concentration of these phthalates ranged from 1.44 to 12.08 µg/L. nih.gov
| Analytical Technique | Extraction Method | Key Findings | Reference |
| GC-MS | Solid-Phase Extraction (SPE) | Detected DBP, DEHP, and DiNP in surface water with total concentrations from 1.44 to 12.08 µg/L. | nih.gov |
| GC-MS/MS | Solid-Phase Microextraction (SPME) | Quantified six dialkyl phthalates in bottled water with limits of detection between 0.3 and 2.6 ng/mL. | nih.gov |
| HPLC-UV | Liquid-Liquid Extraction (LLE) | Analyzed phthalates in bottled water. | oup.com |
| LC-GC-MS | Direct Injection | A fully automated method for analyzing four major phthalates in leachate with LODs from 0.1 µg/L to 1.4 µg/L. | mdpi.com |
Analyzing phthalates in solid matrices like sediment and soil presents unique challenges due to the complex nature of these samples. nih.gov
Sample Preparation and Extraction: Common extraction techniques for soil and sediment include accelerated solvent extraction (ASE), ultrasonic extraction, and Soxhlet extraction. researchgate.netsci-hub.senih.gov ASE is a rapid technique that uses high temperatures and pressures with minimal solvent, leading to good analyte recoveries. researchgate.net Ultrasonic extraction is another efficient method. nih.gov this compound is introduced prior to extraction to account for losses during the extensive cleanup procedures required for these complex matrices. These cleanup steps often involve techniques like gel permeation chromatography or solid-phase extraction to remove interfering organic matter. epa.gov
Instrumental Analysis: GC-MS is the preferred method for the analysis of phthalate esters in soil and sediment extracts. researchgate.netepa.gov The use of a deuterated internal standard like this compound is critical for achieving accurate quantification due to the potential for significant matrix effects.
A study of riverine sediments in the Pearl River Delta region found that diisobutyl phthalate (DiBP), di-n-butyl phthalate (DnBP), and di(2-ethylhexyl) phthalate (DEHP) were the dominant phthalates, with total concentrations ranging from 0.567 to 47.3 μg/g dry weight. flemingcollege.ca
| Extraction Technique | Instrumental Analysis | Key Findings | Reference |
| Accelerated Solvent Extraction (ASE) | GC-MS | Recoveries of phthalates ranged from 85% to 111% in field soils and biosolids. | epa.gov |
| Ultrasonic Extraction | GC-MS | Recoveries of 16 spiked phthalates in marine sediment were between 78-117%. | nih.gov |
| Soxhlet Extraction | GC-MS | Traditionally used for sediment analysis, though often requires more time and solvent than newer methods. | sci-hub.se |
The analysis of phthalates in the atmosphere involves sampling both the gaseous and particulate phases. oregonstate.edu
Sampling and Extraction: High-volume air samplers are used to collect atmospheric particulate matter on filters, while the gaseous phase is trapped on sorbent materials like polyurethane foam (PUF) or XAD-2 resin. acs.org this compound can be spiked onto the collection media before sampling or added to the sample extract to correct for losses during extraction and analysis. Extraction is typically performed using solvents in a Soxhlet apparatus or via accelerated solvent extraction.
Instrumental Analysis: GC-MS is the standard technique for the analysis of phthalates in atmospheric samples. nih.gov The complexity of atmospheric samples, which contain a wide variety of organic compounds, makes the use of a deuterated internal standard essential for accurate quantification.
In a study conducted in Paris, the total atmospheric levels of six phthalate esters were measured, with di-n-butyl phthalate (DnBP) and di(2-ethylhexyl) phthalate (DEHP) being the most predominant. nih.gov Another study in the South China Sea found that the concentrations of seven phthalate esters in the air ranged from 2.83 to 58.9 ng/m³. acs.org
| Matrix | Sampling Method | Analytical Technique | Predominant Phthalates | Reference |
| Urban Air (Paris) | Not specified | Not specified | DnBP, DEHP | nih.gov |
| Marine Air (South China Sea) | High-volume sampler with GFF and XAD-2 resin | Not specified | DiBP, DnBP, DEHP | acs.org |
| Semi-arid City Air (Xi'an) | PM2.5 and PM10 samplers | Not specified | DEHP | nih.gov |
The analysis of phthalates in biological tissues (biota) is crucial for understanding bioaccumulation and potential risks to wildlife and humans. nih.govalsglobal.eu
Sample Preparation and Extraction: Biota samples, such as fish tissue or marine invertebrates, require homogenization followed by extraction with organic solvents. nih.gov Lipids are a major interference in biota analysis and must be removed through techniques like gel permeation chromatography (GPC) or solid-phase extraction. The addition of this compound at the beginning of the sample preparation process is critical to accurately determine the concentration of the target phthalates by correcting for losses during the multi-step cleanup process.
Instrumental Analysis: GC-MS is commonly used for the final determination of phthalates in biota extracts. acs.org The use of an isotope-labeled internal standard like this compound is standard practice to ensure the accuracy of the results, given the complexity of the biological matrix.
A study of two lagoons in Nigeria analyzed phthalate esters in two fish species and a crustacean using HPLC. nih.gov The results showed that di-n-butyl phthalate (DBP) was the predominant compound in the biota samples. nih.gov
Methodologies for Investigating Environmental Fate and Transport Processes
Abiotic degradation processes, such as photolysis and hydrolysis, play a role in the environmental breakdown of phthalates. researchgate.net
Photolysis Studies: To study the photolytic degradation of Di-n-dodecyl Phthalate, a solution of the compound in a relevant environmental medium (e.g., purified water) is exposed to a light source that simulates natural sunlight. The concentration of the phthalate is monitored over time using analytical techniques like HPLC or GC-MS. The use of the deuterated analogue, this compound, can help in identifying and quantifying degradation products by providing a stable reference. For instance, studies on the photolysis of di-n-butyl phthalate (DBP) under UV irradiation have shown that over 90% can be degraded within an hour in water. nih.gov
Hydrolysis Studies: Hydrolysis studies are conducted by incubating Di-n-dodecyl Phthalate in aqueous solutions at different pH values and temperatures. researchgate.net The rate of disappearance of the parent compound and the appearance of hydrolysis products, such as the monoester and phthalic acid, are monitored over time. nih.govnih.gov this compound can be used as a surrogate to model the hydrolytic behavior of long-chain phthalates, with its degradation tracked by GC-MS or LC-MS. The main factors influencing the abiotic hydrolysis of phthalates are the pH of the environment and the length of the phthalate's side chain. researchgate.net
| Degradation Process | Experimental Setup | Analytical Monitoring | Key Findings | Reference |
| Photolysis | Monochromatic UV irradiation at 254 nm in a wide pH range (3-11). | Not specified | Over 90% of DBP degraded within one hour in water. | nih.gov |
| Hydrolysis | Incubation in aqueous solutions at varying pH and temperature. | GC-MS or LC-MS | pH and side-chain length are key factors. Two hydrolytic steps produce the monoester and then phthalic acid. | researchgate.net |
Methodological Approaches for Biotic Transformation and Biodegradation Pathway Elucidation
The use of this compound is fundamental in elucidating the complex pathways of phthalate biodegradation. Due to the slow nature of abiotic degradation for high molecular weight phthalates, microbial metabolism is a primary route of their removal from the environment. nih.gov Isotope-labeled compounds like this compound serve as powerful tools in these studies.
In a typical methodological approach, a microcosm is established using an environmental sample, such as soil or activated sludge, which contains a consortium of microorganisms. mdpi.comnih.gov This microcosm is then spiked with the non-labeled Di-n-dodecyl Phthalate to serve as the substrate for microbial degradation. The deuterated standard, this compound, is added in a known concentration as an internal standard or surrogate. medchemexpress.comsigmaaldrich.com
Over time, samples are extracted and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov These methods can differentiate between the deuterated standard and the native compound, along with its metabolic byproducts. The stability of the deuterated standard allows for accurate quantification of the parent compound's depletion and the transient appearance of intermediate metabolites. This approach enables researchers to map the degradation sequence, for instance, the hydrolysis of the diester to a monoester (mono-n-dodecyl phthalate) and subsequently to phthalic acid, which is then further mineralized. nih.govmdpi.com This level of precision is crucial for identifying the specific enzymes and genetic pathways involved in the catabolism of long-chain phthalates. nih.gov
| Step | Description | Role of this compound | Analytical Technique |
|---|---|---|---|
| 1. Microcosm Setup | Establishment of a controlled environment with microbial consortia from sources like activated sludge or contaminated soil. mdpi.comnih.gov | Not directly involved. | N/A |
| 2. Substrate Spiking | Introduction of the target contaminant (native Di-n-dodecyl Phthalate) into the microcosm. | Serves as the non-labeled analyte for degradation. | N/A |
| 3. Internal Standard Addition | A precise amount of this compound is added to the microcosm or to samples during extraction. sigmaaldrich.com | Used as a tracer and for quantification to correct for sample loss during workup. medchemexpress.comsigmaaldrich.com | N/A |
| 4. Incubation & Sampling | The microcosm is incubated under controlled conditions (e.g., temperature, pH), with samples collected at various time points. nih.gov | Its concentration is monitored alongside the native compound. | N/A |
| 5. Extraction & Analysis | Phthalates and their metabolites are extracted from the sample matrix and analyzed. | The ratio of the native analyte to the d4-standard allows for precise quantification of degradation. | GC-MS or LC-MS nih.gov |
| 6. Pathway Elucidation | Identification of intermediate metabolites and determination of the degradation sequence based on time-course data. nih.gov | Provides the quantitative anchor to confirm the transformation pathway from the parent compound to its metabolites. | Mass Spectrometry |
Characterization of Adsorption/Desorption Dynamics in Environmental Matrices Using Isotopic Tracers
Understanding the adsorption and desorption behavior of phthalates in environmental matrices like soil, sediment, and sludge is vital for predicting their environmental fate, transport, and bioavailability. nih.gov this compound is an exemplary isotopic tracer for these studies. Because the substitution of hydrogen with deuterium (B1214612) has a negligible effect on the compound's physicochemical properties, the labeled and unlabeled molecules exhibit identical partitioning behavior.
Methodologically, batch equilibrium experiments are commonly employed. nih.gov In these tests, a known mass of an environmental solid (e.g., sediment) is mixed with water containing a specific concentration of the contaminant, in this case, native Di-n-dodecyl Phthalate. A known amount of this compound is also added as a tracer. The slurry is agitated until equilibrium is reached, after which the solid and aqueous phases are separated.
The concentration of both the native and the labeled phthalate in the aqueous phase is determined, typically by GC-MS. The use of the deuterated standard allows for highly accurate measurements by correcting for any potential losses during sample preparation and analysis. By knowing the initial and equilibrium concentrations, researchers can calculate the amount of phthalate adsorbed to the solid phase. These experiments, conducted over a range of concentrations, are used to construct adsorption isotherms (e.g., Freundlich or Langmuir models), which describe the relationship between the concentration of the contaminant in the solution and the amount adsorbed on the solid matrix. nih.gov This data is critical for developing environmental models that predict contaminant mobility.
| Initial Aqueous Conc. (C₀) (µg/L) | Equilibrium Aqueous Conc. (Cₑ) (µg/L) | Amount Adsorbed (qₑ) (µg/g) | Adsorption Coefficient (Kₐ) (L/g) | Tracer Used for Quantification |
|---|---|---|---|---|
| 10.0 | 6.5 | 7.0 | 1.08 | This compound |
| 20.0 | 12.0 | 16.0 | 1.33 | This compound |
| 50.0 | 28.0 | 44.0 | 1.57 | This compound |
| 100.0 | 52.0 | 96.0 | 1.85 | This compound |
| Note: qₑ = (C₀ - Cₑ) * V / m; Kₐ = qₑ / Cₑ. (V=volume of solution, m=mass of solid). The use of the d4-tracer ensures the accuracy of Cₑ measurements. |
Methodological Applications in Source Apportionment and Contaminant Tracing
Identifying the sources of phthalate pollution is a key objective of environmental monitoring programs. mdpi.com Source apportionment studies utilize statistical models to relate the chemical fingerprints of environmental samples to those of potential pollution sources. The accuracy of these models is heavily dependent on the quality and precision of the concentration data for the contaminants.
This is where this compound plays a crucial methodological role, primarily as an internal standard in isotope dilution mass spectrometry (IDMS). IDMS is considered a gold-standard quantitative technique that provides the highest level of accuracy and precision. nih.gov
The methodology involves adding a known amount of this compound to an environmental sample (such as water, air, or soil) at the very beginning of the analytical process. sigmaaldrich.com This "spiked" sample is then subjected to extraction, cleanup, and concentration procedures. During these steps, any loss of the target analyte (the native phthalate) is mirrored by a proportional loss of the deuterated standard.
Applications of Di N Dodecyl Phthalate 3,4,5,6 D4 in Biotransformation and Exposure Assessment Methodologies
Methodological Development for the Analysis of Phthalate (B1215562) Metabolites in Biological Samplesnih.govresearchgate.net
The development of robust analytical methods is paramount for accurately assessing human exposure to phthalates. Di-n-dodecyl Phthalate-3,4,5,6-d4 is an invaluable tool in these methodologies, particularly for the analysis of DnDP metabolites in various biological matrices. The use of such isotope-labeled internal standards is a cornerstone of precise and reliable quantification in exposure assessment. frontiersin.org
Optimized Protocols for Biological Sample Collection and Preservationnih.gov
To ensure the integrity of biological samples and the accuracy of subsequent analyses, stringent collection and preservation protocols are essential. The ubiquitous nature of phthalates necessitates measures to minimize external contamination.
Key Protocol Considerations:
Sample Containers: Use of glass or polypropylene (B1209903) containers that have been pre-screened for phthalate contamination is critical.
Field Blanks: Collection of field blanks, which are samples of analyte-free matrix (e.g., purified water) handled and processed alongside the actual samples, helps to identify any background contamination.
Preservation: Samples, such as urine or serum, are typically frozen at temperatures of -20°C or lower to inhibit enzymatic activity and degradation of metabolites. mui.ac.ir The addition of preservatives may be necessary depending on the target metabolites and the storage duration.
Minimizing Contamination: Special care is taken to avoid contact with materials containing phthalates during collection, such as certain types of plastics in collection devices or gloves. nih.gov
Extraction and Purification Methodologies for Metabolites from Complex Biological Matricesnih.govresearchgate.net
The extraction and purification of phthalate metabolites from complex biological matrices like urine, blood, or breast milk is a critical step to remove interferences and concentrate the analytes before instrumental analysis. nih.gov this compound is added to the sample prior to extraction to account for any analyte loss during these procedures.
Commonly employed techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique for its efficiency and selectivity. Biological samples, often after enzymatic deconjugation to release conjugated metabolites, are passed through a solid sorbent cartridge. The metabolites of interest are retained on the sorbent while interfering substances are washed away. The metabolites are then eluted with a small volume of an organic solvent. researchgate.net
Liquid-Liquid Extraction (LLE): This classic extraction method involves partitioning the metabolites between the aqueous biological sample and an immiscible organic solvent. It is effective but can be more labor-intensive and require larger volumes of organic solvents compared to SPE. mui.ac.ir
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, increasing the surface area for extraction and leading to rapid partitioning of the analytes. mui.ac.ir
The choice of extraction method depends on the specific metabolites being targeted, the biological matrix, and the desired sample throughput.
Chromatographic and Mass Spectrometric Identification and Quantification of Metabolitesresearchgate.netfrontiersin.org
Following extraction and purification, the concentrated sample extract is analyzed using chromatographic techniques coupled with mass spectrometry. This combination provides the high selectivity and sensitivity required for detecting and quantifying trace levels of phthalate metabolites.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and powerful technique for the analysis of phthalate metabolites. nih.gov HPLC separates the different metabolites in the extract based on their physicochemical properties. The separated metabolites then enter the tandem mass spectrometer, which provides highly specific detection and quantification based on their mass-to-charge ratio. The use of this compound as an internal standard allows for isotope dilution mass spectrometry, a gold-standard method for accurate quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another established technique for phthalate analysis. For non-volatile metabolites, a derivatization step is often required to make them suitable for gas chromatography. frontiersin.org Similar to HPLC-MS/MS, GC-MS provides excellent separation and sensitive detection.
The table below summarizes typical performance characteristics for the analysis of phthalate metabolites using HPLC-MS/MS with an isotope-labeled internal standard like this compound.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of a metabolite that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | The lowest concentration of a metabolite that can be accurately quantified. |
| Recovery | 85 - 115% | The percentage of the analyte that is successfully extracted and analyzed. |
| Precision (RSD) | < 15% | The relative standard deviation, indicating the reproducibility of the measurement. |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating a linear response. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Utilization of this compound in In Vitro Biotransformation Studiesnih.gov
In vitro biotransformation studies are essential for understanding the metabolic fate of xenobiotics like DnDP. These studies help to identify the enzymes involved in metabolism and the resulting metabolites. This compound is a critical tool in these experiments, enabling precise quantification of the parent compound and its metabolites.
Methodological Designs for Enzyme Kinetic Characterization of Metabolic Pathways
To characterize the enzymes responsible for the metabolism of DnDP, in vitro assays are conducted using various biological preparations, such as liver microsomes, S9 fractions, or purified enzymes. These preparations contain the key drug-metabolizing enzymes, including cytochrome P450s (CYPs) and carboxylesterases.
The experimental design typically involves:
Incubation: A known concentration of DnDP is incubated with the enzyme source in a buffered solution containing necessary cofactors (e.g., NADPH for CYPs).
Time-Course Analysis: Samples are taken at different time points to monitor the disappearance of the parent compound and the formation of metabolites.
Kinetic Parameter Determination: By varying the substrate concentration, key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction.
This compound is used as an internal standard in the analytical method (typically HPLC-MS/MS) to accurately quantify the concentrations of DnDP and its metabolites in the incubation mixture.
Application in Cell Culture Models for Metabolic Pathway Elucidationnih.gov
Cell culture models, particularly those using primary hepatocytes or liver cell lines (e.g., HepG2), provide a more integrated system for studying metabolism as they contain a wider array of metabolizing enzymes and cellular structures. nih.gov
In these studies:
Cells are exposed to DnDP at various concentrations and for different durations.
The cell culture medium and cell lysates are collected to analyze for the parent compound and its metabolites.
The use of this compound as an internal standard is crucial for accurate quantification in these complex matrices.
Application in Ex Vivo and In Vivo Pharmacokinetic Methodologies (Measurement Focus)
Methodological Frameworks for Absorption, Distribution, and Excretion Measurements
In vivo and ex vivo studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds. In vivo ADME studies track a substance within a living organism, providing data on its path and rate of excretion through analysis of urine, feces, and expired air. bioivt.com Tissue distribution studies, a key component of ADME, can elucidate accumulation in specific organs. bioivt.com
The methodological framework for these studies often involves administering the primary compound of interest (e.g., a non-labeled phthalate) and using a deuterated analog like this compound as an internal standard during the analysis of biological samples. The stable isotope label allows it to be distinguished from the endogenous or non-labeled exogenous compound by mass spectrometry, while behaving almost identically during sample extraction and ionization. This corrects for any loss of analyte during sample preparation and for variations in instrument response, which is crucial for accurate quantification.
For instance, in studies analyzing the toxicokinetics of phthalates like Di-isodecyl phthalate (DiDP) in rats, samples of plasma, urine, feces, and various tissues are collected over time after administration. nih.govresearchgate.net Analytical methods such as ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) are then employed to quantify the parent compound and its metabolites. nih.govresearchgate.net The inclusion of a deuterated internal standard is essential for the validation and accuracy of such methods.
Table 1: Sample Types and the Role of Deuterated Standards in ADME Studies
| ADME Parameter | Biological Sample | Measurement Focus | Role of this compound |
| Absorption | Plasma, Blood | Rate and extent of entry into systemic circulation | Internal standard for accurate quantification of the parent phthalate. |
| Distribution | Tissues (e.g., Liver, Fat, Kidney) | Accumulation in specific organs and tissues | Internal standard for quantifying tissue-specific concentrations. |
| Metabolism | Plasma, Urine, Feces | Identification and quantification of metabolites | Internal standard for quantifying metabolites, ensuring accurate metabolic profiling. |
| Excretion | Urine, Feces | Rate and route of elimination from the body | Internal standard to correct for variability in complex matrices like urine and feces. |
Kinetic Modeling Approaches Based on Measured Concentrations
Data derived from ADME studies are used to develop pharmacokinetic models that simulate and predict the behavior of a chemical in the body. Physiologically Based Pharmacokinetic (PBPK) models are sophisticated computational models that describe the compound's movement and transformation within various body compartments, such as the gut, liver, adipose tissue, and blood. nih.govfrontiersin.org
These models have been developed for several phthalates, including Diethyl Phthalate (DEP) and Di-(2-propylheptyl) phthalate (DPHP). nih.govfrontiersin.org A PBPK model typically includes compartments for key tissues and simulates processes like blood flow, metabolism in the gut and liver, and urinary excretion. nih.gov The accuracy of these models is highly dependent on the quality of the input data—specifically, the measured concentrations of the parent compound and its metabolites in different biological matrices over time.
Simple pharmacokinetic (PK) models are also used, which can predict urine and blood metabolite concentrations based on a given intake scenario. nih.gov These models are calibrated using data from controlled dosing experiments where subjects might ingest a labeled phthalate, and their blood and urine are subsequently monitored. nih.gov
In both PBPK and simple PK modeling, the use of deuterated internal standards like this compound during concentration measurement is paramount. Accurate and precise concentration data are necessary to structure, calibrate, and validate the models. frontiersin.orgnih.gov For example, refining a PBPK model for DPHP required high-quality data on venous blood concentrations of its primary metabolite to improve the model's predictive power. frontiersin.org The reliability of such data hinges on robust analytical methods, which invariably rely on the use of stable isotope-labeled internal standards.
Methodologies for Quantification of Phthalates in Human and Wildlife Exposure Assessment
Assessing human and wildlife exposure to phthalates is critical for understanding potential health risks. nih.govnih.gov This is typically achieved through biomonitoring, which involves measuring phthalate metabolites in biological samples like urine. researchgate.net Urine is an ideal matrix because it is collected non-invasively and contains metabolites that are specific biomarkers of exposure. researchgate.net
The analytical methods of choice for quantifying trace levels of phthalate metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net These techniques offer high sensitivity and specificity. However, a significant challenge in phthalate analysis is the potential for sample contamination from laboratory equipment and reagents, known as the "phthalate blank problem." researchgate.net
The use of a deuterated internal standard such as this compound is the most effective way to overcome this issue and other analytical challenges like matrix effects, where other components in the sample can suppress or enhance the instrument's signal. mdpi.com By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, it experiences the same processing and potential loss as the target analyte. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for these variations and ensures high accuracy and reproducibility. mdpi.com
These methodologies are applied to a wide range of samples, from human urine in large-scale biomonitoring studies to assessing exposure in wildlife by analyzing tissues from organisms like fish. nih.govnih.gov For example, a GC-MS method was developed to measure five different phthalates in the diet and bedding of experimental animals, a critical step in controlling for background exposure in toxicology studies. researchgate.net Such methods rely on labeled internal standards for reliable quantification. researchgate.net
Table 2: Analytical Methods for Phthalate Quantification
| Analytical Technique | Sample Matrix | Sample Preparation | Role of this compound |
| GC-MS | Human Urine, Animal Diet/Bedding, Soil | Liquid-Liquid Extraction, Solid-Phase Extraction | Internal standard to correct for analyte loss and instrumental variability. researchgate.netsigmaaldrich.com |
| LC-MS/MS | Human Urine, Plasma, Amniotic Fluid | Solid-Phase Extraction, Dispersive Liquid-Liquid Microextraction | Internal standard to mitigate matrix effects and improve accuracy and precision. nih.govresearchgate.net |
Advanced Research Perspectives and Emerging Methodologies for Di N Dodecyl Phthalate 3,4,5,6 D4
Integration of Di-n-dodecyl Phthalate-3,4,5,6-d4 in Non-Targeted and Suspect Screening Methodologies
The use of this compound and other deuterated phthalates as internal standards is crucial in non-targeted and suspect screening analyses. These screening methods are designed to identify a broad range of chemicals in a sample, including those not specifically sought after. nih.govnih.gov
In suspect screening, a database of potential compounds is used to tentatively identify chemicals in a sample. nih.gov Non-targeted analysis, on the other hand, aims to identify all chemical features present. nih.gov In both approaches, the addition of a deuterated internal standard like this compound at a known concentration before sample preparation allows for the quantification of other identified phthalates and helps to correct for any loss of analyte during the analytical process. This is particularly important for ensuring the accuracy and reliability of the data, especially when dealing with complex matrices like house dust or biological samples. muni.cz
High-resolution mass spectrometry (HRMS) is a key technology in these screening methods, providing the mass accuracy needed to help identify unknown compounds. nih.govmuni.cz The combination of suspect screening with HRMS has been successfully used to identify numerous plasticizers, including a wide range of phthalate (B1215562) esters, in house dust. muni.cz
Development of High-Throughput Analytical Methodologies for Phthalate Ester Analysis
The demand for rapid and efficient analysis of phthalate esters has driven the development of high-throughput methodologies. These methods aim to reduce sample preparation time and increase the number of samples that can be analyzed in a given period.
One such technique is solid-phase microextraction (SPME) coupled with fast gas chromatography/mass spectrometry (GC/MS). nih.gov This approach significantly cuts down on sample preparation time compared to traditional liquid-liquid extraction methods. nih.govyoutube.com The use of isotope dilution, where a deuterated standard like this compound is added, enhances the precision and reproducibility of the SPME method. nih.gov
Another advancement is the use of comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOF-MS). nih.gov This powerful technique provides high-resolution separation of complex mixtures, allowing for the simultaneous analysis of a large number of traditional and emerging phthalate alternatives in samples like indoor dust. nih.gov The method has shown excellent sensitivity with low limits of detection. nih.gov
These high-throughput methods are essential for large-scale biomonitoring studies and for efficiently screening a wide variety of consumer products for the presence of phthalates.
Computational Chemistry and In Silico Modeling Approaches for Deuterated Phthalate Behavior
Computational chemistry and in silico modeling are becoming increasingly valuable tools for understanding the behavior of deuterated phthalates. These approaches can predict various properties and interactions of these compounds, reducing the need for extensive laboratory experiments.
Predictive Modeling of Chromatographic Retention Characteristics
Predictive modeling, specifically Quantitative Structure-Retention Relationships (QSRR), can be used to estimate the retention times of phthalates in chromatographic systems. rpi.edunih.gov These models use the molecular structure of a compound to predict its behavior during analysis. rpi.edu By inputting the structure of a deuterated phthalate like this compound, these models can predict its retention time, which is valuable for method development and for identifying unknown compounds. nih.gov
Software tools can simulate and optimize chromatographic separations, saving significant time and resources compared to traditional trial-and-error approaches. restek.comyoutube.com These models can predict retention times under various conditions, helping to identify the optimal parameters for separating a mixture of phthalates. nih.govrestek.com
Investigation of Isotopic Effects on Reaction Kinetics and Mechanisms
The substitution of hydrogen with deuterium (B1214612) can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org Studying these effects provides insights into reaction mechanisms. For instance, the KIE observed in the degradation of phthalates can help to elucidate the bond-breaking steps in the reaction pathway. ufz.de
Computational methods, such as Density Functional Theory (DFT), can be used to model and understand these isotopic effects. nih.gov These theoretical calculations can help to predict how deuteration will influence the reaction kinetics of phthalates, providing a deeper understanding of their environmental fate and degradation processes. ufz.denih.gov
Role of this compound in the Development and Certification of Reference Materials
Certified Reference Materials (CRMs) are essential for ensuring the quality and accuracy of analytical measurements. lgcstandards.com Deuterated compounds like this compound play a vital role in the development and certification of these materials.
CRMs for phthalates are available in various matrices, including polymers like polyvinyl chloride (PVC) and in soil. ykcs.ac.cndntb.gov.uatandfonline.com During the certification process, isotope dilution mass spectrometry, which relies on deuterated internal standards, is often used as a primary method of measurement to ensure the accuracy of the certified values. ykcs.ac.cntandfonline.com The use of these standards helps to account for any variations in the analytical procedure, leading to more reliable and traceable results. dntb.gov.uatandfonline.com
High-quality reference materials are crucial for laboratories to validate their analytical methods and to ensure that their measurements are accurate and comparable to those of other laboratories. lgcstandards.com
Unresolved Methodological Challenges and Future Research Directions in Deuterated Phthalate Ester Analysis
Despite significant advancements, several challenges remain in the analysis of deuterated phthalate esters. One of the biggest challenges is the ubiquitous presence of phthalates in the laboratory environment, which can lead to background contamination and interfere with the accurate measurement of low concentrations in samples. nih.gov
Future research should focus on developing even more sensitive and selective analytical methods to overcome these contamination issues. This includes the exploration of new sample preparation techniques that can effectively remove interfering substances while minimizing the introduction of background phthalates. nih.gov
Further development of computational models is also needed to better predict the behavior of a wider range of deuterated phthalates and their metabolites in different environmental and biological systems. vt.edufrontiersin.org Additionally, expanding the library of certified reference materials to include a broader array of deuterated phthalates and their metabolites in various matrices will be crucial for improving the accuracy and comparability of analytical data worldwide. ykcs.ac.cn
Continued research into the kinetic isotope effects of deuterated phthalates will also provide more profound insights into their transformation and degradation pathways in the environment. ufz.deresearcher.life
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
